Structural Uniqueness: 4-Amino-6-(furan-2-yl) vs. Common 6-Phenyl or 6-Thiazolyl Pyridazinones
Among 4-amino-pyridazin-3(2H)-one derivatives, the 6-(furan-2-yl) substitution is relatively rare compared to 6-phenyl or 6-(thiazol-2-yl) analogs. The furan oxygen introduces a hydrogen-bond acceptor at a distinct vector, which can alter ATP-binding site interactions. In the EGFR/KRAS inhibitor patent family encompassing this compound, the furan-containing series (Formula II) is treated as a distinct chemical class from the pyridazinone series (Formula I), underscoring differentiated intellectual property and potentially distinct selectivity profiles [1].
| Evidence Dimension | Scaffold classification within patent claims |
|---|---|
| Target Compound Data | Furan-containing compound of Formula (II) – distinct chemical series |
| Comparator Or Baseline | Pyridazinone compounds of Formula (I) – separate chemical series |
| Quantified Difference | Separate Markush claims; no direct potency comparison available from patent |
| Conditions | Patent classification based on core scaffold (pyridazinone vs. furan-containing) |
Why This Matters
Procurement of the furan-2-yl variant is necessary to access the Formula (II) chemical space, which cannot be explored using the more common Formula (I) pyridazinones available from generic suppliers.
- [1] Chucholowski, A. et al. Substituted pyridazines as EGFR and/or KRAS inhibitors. U.S. Patent No. 9,562,019 (Sloan-Kettering Institute for Cancer Research, 2017). View Source
